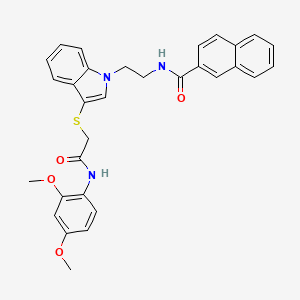

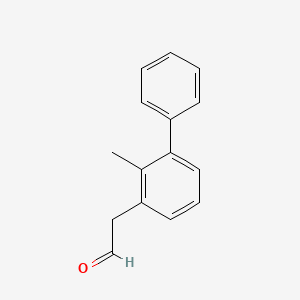

N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

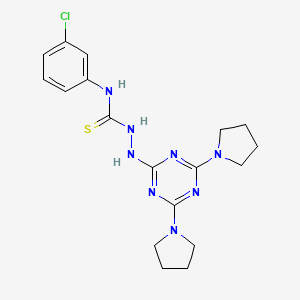

This compound is a complex organic molecule with several functional groups. It contains a 2,4-dimethoxyphenyl group, an amino group, a thio group, an indole group, and a naphthamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the 2,4-dimethoxyphenyl group could be introduced via a reaction with a suitable dimethoxybenzene derivative . The amino group could be introduced via a reaction with an amine . The thio group could be introduced via a reaction with a suitable sulfur-containing compound . The indole and naphthamide groups could be introduced via reactions with suitable indole and naphthalene derivatives .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 2,4-dimethoxyphenyl group would contribute two methoxy groups to the structure, the amino group would contribute a nitrogen atom, the thio group would contribute a sulfur atom, the indole group would contribute a five-membered ring containing a nitrogen atom, and the naphthamide group would contribute a naphthalene ring with an amide group .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. For example, the amino group could undergo reactions with acids to form amides, the thio group could undergo reactions with electrophiles to form thioethers, and the indole group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups would likely make the compound soluble in polar solvents . The compound’s melting and boiling points would be influenced by factors such as its molecular weight and the strength of intermolecular forces .Wissenschaftliche Forschungsanwendungen

Bacterial RNA Polymerase Inhibitors

The compound has been used in the synthesis of novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives which inhibit bacterial RNA polymerase (RNAP). These compounds displayed potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Antimicrobial Activity

The compound has shown potent antimicrobial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP with MIC values in the range of 0.125–2 μg/mL .

Cytotoxicity

The compound has shown cytotoxicity against LO2 cells with IC50 value of 18.5 ± 1.89 μM .

Taste Enhancer

A novel taste-enhancing compound was synthesized using this compound. Human sensory evaluation showed that the addition of this compound significantly enhanced the kokumi, umami, and salt tastes .

Sodium Intake Reduction

The development of efficient and safe taste-enhancing compounds is important to reduce sodium intake while maintaining food palatability. This compound has been used in the synthesis of such taste-enhancing compounds .

Alzheimer’s Disease Treatment

The compound has been used in the preparation of a medicine for resisting Alzheimer’s disease. It can bind with alpha7nAChR, the same binding site of bungatotoxin, and has good anti-inflammatory activity. It can also directly act on amyloid protein, reducing the toxic effect on nerve cells acted by beta-amyloid .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds with a 2,4-dimethoxyphenyl structure have been reported to inhibit bacterial rna polymerase (rnap) . RNAP is a key enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .

Mode of Action

Similar compounds have been found to interact with the switch region of bacterial rnap . This interaction inhibits the function of RNAP, thereby preventing the synthesis of RNA and disrupting bacterial gene transcription .

Biochemical Pathways

The inhibition of bacterial rnap can disrupt various biochemical pathways in bacteria, primarily those involved in gene expression .

Result of Action

The inhibition of bacterial rnap can lead to the disruption of bacterial gene transcription, potentially resulting in the death of bacterial cells .

Eigenschaften

IUPAC Name |

N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N3O4S/c1-37-24-13-14-26(28(18-24)38-2)33-30(35)20-39-29-19-34(27-10-6-5-9-25(27)29)16-15-32-31(36)23-12-11-21-7-3-4-8-22(21)17-23/h3-14,17-19H,15-16,20H2,1-2H3,(H,32,36)(H,33,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRIITAJDSLMGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-fluoro-1-methylbenzimidazole](/img/structure/B2682559.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2682564.png)

![N'-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzohydrazide](/img/structure/B2682566.png)

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid](/img/structure/B2682567.png)

![1-(3-Fluoro-4-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2682570.png)

![3-{[5-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino}-1-phenylazetidin-2-one](/img/structure/B2682575.png)